N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is a compound that features a pyrrole ring and a cinnamamide moiety
Mechanism of Action
Target of Action
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, also known as (2E)-3-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]prop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria .
Mode of Action
The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways related to cell wall synthesis and ergosterol biosynthesis in fungi . Disruption of these pathways leads to cell death.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles . The metabolism and elimination of these compounds are also expected to be efficient, contributing to their bioavailability .
Result of Action
The result of the compound’s action is the death of pathogenic fungi and bacteria . This is achieved through the disruption of the fungal cell membrane and bacterial cell wall, leading to cell lysis .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide typically involves the reaction of 3-(1H-pyrrol-1-yl)propylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrrolinone derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amides or pyrrole derivatives.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-pyrrol-1-yl)propyl)benzamide
- N-(3-(1H-pyrrol-1-yl)propyl)phenylacetamide
- N-(3-(1H-pyrrol-1-yl)propyl)nicotinamide
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is unique due to the presence of both a pyrrole ring and a cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structure allows for multiple functionalization possibilities, enhancing its utility in synthetic chemistry and drug development.
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring connected to a propyl chain and a cinnamamide moiety. Its molecular formula is C13H14N2, and it is characterized by the presence of both hydrophilic and lipophilic properties, which may enhance its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Mechanism of Action
Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, cinnamic acid derivatives have been shown to inhibit the growth of various fungal strains by interacting with ergosterol in the fungal cell membrane, disrupting its integrity and function .
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds suggest that structural modifications can significantly influence their efficacy. For example, butyl cinnamate, a structural analog, demonstrated an MIC of 626.62 μM against certain fungi, indicating that increasing lipophilicity enhances antifungal activity . The potential for this compound to exhibit similar or improved activity warrants further investigation.
Anticancer Activity
Cell Line Studies
Preliminary studies have indicated that derivatives of cinnamic acid can induce cytotoxic effects in cancer cell lines. For instance, research on quinazoline derivatives showed promising results in inhibiting EGFR kinases, with IC50 values in the nanomolar range . While specific data on this compound is limited, its structural similarity suggests potential for similar anticancer effects.
Structure-Activity Relationships (SAR)
The SAR analysis highlights that modifications in the pyrrole and propyl groups can affect the biological activity of related compounds. The length of the carbon chain and the nature of substituents at the nitrogen atom are critical determinants of activity against cancer cell lines . This suggests that optimizing these structural features could enhance the efficacy of this compound.
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUIPBFIHLVAP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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